

Navigating the Synthesis and Application of Fmoc-Cys(Octyl)-OH: A Technical Guide

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| Compound of Interest | | |
|----------------------|--------------------|-----------|
| Compound Name: | Fmoc-Cys(Octyl)-OH | |
| Cat. No.: | B2838346 | Get Quote |

For researchers and professionals in the field of drug development and peptide chemistry, the incorporation of modified amino acids is a critical step in designing novel therapeutics and research tools. Among these, S-alkylated cysteine derivatives, such as **Fmoc-Cys(Octyl)-OH**, offer unique properties for modulating peptide structure and function. This technical guide provides an in-depth overview of the procurement, synthesis, and application of **Fmoc-Cys(Octyl)-OH**, tailored for a scientific audience.

Sourcing and Pricing: A Custom Endeavor

Fmoc-Cys(Octyl)-OH is a specialized reagent not readily available as a stock item from major chemical suppliers. Its synthesis is typically performed on a custom basis. Researchers seeking to acquire this compound will need to engage with companies that specialize in custom peptide synthesis and the production of modified amino acids.

Pricing for custom synthesis is variable and dependent on the quantity required, the desired purity, and the supplier's specific processes. It is advisable to request quotes from multiple vendors to ensure competitive pricing.

Table 1: Potential Custom Synthesis Suppliers



| Supplier | Service Highlights | Contact for Quotation |
|--------------------------|--|--------------------------|
| GenScript | Proprietary microwave- assisted peptide synthesis platform, capable of synthesizing a wide range of modified peptides. | Website/Sales Department |
| Thermo Fisher Scientific | Offers custom peptide synthesis with various modifications, purity levels, and scales from milligrams to kilograms. | Website/Sales Department |
| CPC Scientific | Specializes in custom peptide production, including those with complex modifications and long sequences. | Website/Sales Department |
| JPT Peptide Technologies | Extensive experience in synthesizing a vast number of peptides annually with a high success rate for complex sequences. | Website/Sales Department |
| MedChemExpress | Provides a broad spectrum of custom peptide services, including various modifications and synthesis technologies. | Website/Sales Department |
| Alfa Chemistry | Offers custom synthesis of peptides and protected amino acids tailored to specific customer requirements. | Website/Sales Department |
| Pharma Inventor Inc. | Expertise in custom organic synthesis for a wide range of chemical compounds for research and development. | Website/Sales Department |



The Synthetic Pathway: From Cysteine to a Versatile Building Block

The synthesis of **Fmoc-Cys(Octyl)-OH** involves a two-step process starting from L-cysteine: Salkylation of the thiol group followed by N-terminal protection with the fluorenylmethyloxycarbonyl (Fmoc) group.

Figure 1: Synthetic pathway for Fmoc-Cys(Octyl)-OH.

Experimental Protocols

The following protocols are detailed methodologies for the key experimental procedures involved in the synthesis and application of **Fmoc-Cys(Octyl)-OH**.

Protocol 1: Synthesis of S-Octyl-L-cysteine

This procedure outlines the S-alkylation of L-cysteine with 1-iodooctane.

Materials:

- L-cysteine
- 1-iodooctane
- Sodium hydroxide (NaOH)
- Methanol (MeOH)
- · Diethyl ether
- Hydrochloric acid (HCl)
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator



Methodology:

- Dissolve L-cysteine in an aqueous solution of sodium hydroxide.
- To the stirred solution, add 1-iodooctane dropwise at room temperature.
- Allow the reaction to proceed for 24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, acidify the reaction mixture with HCl to precipitate the product.
- Filter the precipitate and wash with cold water and diethyl ether.
- Dry the product under vacuum to yield S-Octyl-L-cysteine.

Protocol 2: Synthesis of Fmoc-Cys(Octyl)-OH

This protocol details the N-terminal protection of S-Octyl-L-cysteine with the Fmoc group.

Materials:

- S-Octyl-L-cysteine
- 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
- Sodium bicarbonate (NaHCO₃)
- Acetone
- Water
- Dichloromethane (DCM)
- · Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)



- Round-bottom flask
- Magnetic stirrer

Methodology:

- Dissolve S-Octyl-L-cysteine in a mixture of acetone and aqueous sodium bicarbonate.
- Add a solution of Fmoc-OSu in acetone to the mixture.
- Stir the reaction at room temperature for 12-18 hours.
- Remove the acetone under reduced pressure using a rotary evaporator.
- Dilute the remaining aqueous solution with water and wash with diethyl ether to remove unreacted Fmoc-OSu.
- Acidify the aqueous layer with HCl and extract the product with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Fmoc-Cys(Octyl)-OH.

Protocol 3: Incorporation of Fmoc-Cys(Octyl)-OH into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the general workflow for incorporating the custom amino acid into a peptide sequence on a solid support.

Materials:

- Fmoc-protected Rink Amide resin
- Fmoc-Cys(Octyl)-OH
- Other required Fmoc-protected amino acids
- N,N'-Diisopropylcarbodiimide (DIC)



- OxymaPure®
- Piperidine solution (20% in DMF)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Solid-phase synthesis vessel
- Shaker

Methodology:

Figure 2: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating **Fmoc-Cys(Octyl)- OH**.

- Resin Swelling: Swell the Fmoc-protected Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
- Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
- Washing: Wash the resin thoroughly with DMF and DCM to remove piperidine and byproducts.
- Amino Acid Coupling:
 - Pre-activate Fmoc-Cys(Octyl)-OH by dissolving it in DMF with DIC and OxymaPure®.
 - Add the activated amino acid solution to the resin.
 - Allow the coupling reaction to proceed for 1-2 hours with shaking.
- Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
- Repeat: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.



- Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
- Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove any
 acid-labile side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic
 acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)). The S-octyl group is stable to TFA and
 will remain on the cysteine residue.
- Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

While Fmoc-Cys(Octyl)-OH is a non-standard amino acid derivative requiring custom synthesis, its incorporation into peptides is achievable through well-established solid-phase peptide synthesis protocols. The S-octyl group provides a stable, lipophilic modification to the cysteine side chain that can be valuable for designing peptides with specific structural or functional properties. By following the detailed protocols outlined in this guide, researchers can successfully synthesize and utilize this versatile building block in their drug discovery and development efforts.

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